Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound that features a complex molecular structure It contains a butyl ester group, a benzoate moiety, and a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps:
Formation of the 3,4,5-trimethoxyphenylcarbonyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Preparation of the intermediate: The resulting 3,4,5-trimethoxyphenylcarbonyl chloride is then reacted with butyl 4-aminobenzoate in the presence of a base such as triethylamine to form the intermediate product.
Final coupling reaction: The intermediate is then treated with thiocarbamoyl chloride to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in various cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular functions, leading to effects such as cell cycle arrest, apoptosis, or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
Butyl 4-({[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester and carbamothioyl groups differentiates it from other trimethoxyphenyl derivatives, potentially enhancing its pharmacokinetic properties and target specificity.
Properties
IUPAC Name |
butyl 4-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-6-11-30-21(26)14-7-9-16(10-8-14)23-22(31)24-20(25)15-12-17(27-2)19(29-4)18(13-15)28-3/h7-10,12-13H,5-6,11H2,1-4H3,(H2,23,24,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWWBFQOYSKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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